N-(quinolin-5-ylmethyl)cyclopropanamine
Description
N-(quinolin-5-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring a quinoline moiety attached via a methylene bridge to the cyclopropane ring.
Properties
CAS No. |
937637-71-3 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(quinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-3-10(9-15-11-6-7-11)12-4-2-8-14-13(12)5-1/h1-5,8,11,15H,6-7,9H2 |
InChI Key |
AUMWQNZRLJAEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-ylmethyl)cyclopropanamine typically involves the reaction of quinoline derivatives with cyclopropanamine. One common method includes the use of a quinoline derivative, such as quinoline-5-carbaldehyde, which undergoes reductive amination with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-5-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N-(quinolin-5-ylmethyl)cyclopropanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts. Its versatility makes it valuable in industrial applications .
Mechanism of Action
The mechanism of action of N-(quinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerase, which are crucial for DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and hazard-related differences between N-(quinolin-5-ylmethyl)cyclopropanamine and analogous cyclopropanamine derivatives:
Structural and Functional Insights:
- Quinoline vs. Piperidine/Phenyl Groups: The quinoline moiety in the target compound (vs. Piperidine derivatives are more flexible, which may reduce selectivity .
- Cyclopropane Rigidity: Cyclopropanamine derivatives exhibit restricted rotation, which can stabilize bioactive conformations. This contrasts with non-cyclopropane analogs (e.g., linear amines), which may adopt multiple conformations .
- Hazard Profiles: Quinoline-containing compounds (e.g., ) are often associated with moderate toxicity due to intercalation or metabolic activation, whereas nitroaryl derivatives () may pose risks under reductive conditions .
Research Findings and Data Gaps
- Toxicity Data: Limited direct data exist for this compound. Analogous compounds () suggest the need for in vitro cytotoxicity screening (e.g., HepG2 cell assays) .
- Stability : Cyclopropane rings may undergo ring-opening under acidic conditions, necessitating stability studies in physiological buffers .
- Biological Targets: Quinoline-methyl derivatives show affinity for kinases (e.g., JAK2) and DNA topoisomerases, warranting target-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
